molecular formula C16H19N7 B12227924 6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12227924
M. Wt: 309.37 g/mol
InChI Key: GISFRFSYPSSHOW-UHFFFAOYSA-N
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Description

6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound that contains pyrimidine, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential anti-fibrotic and antimicrobial activities.

    Medicine: Explored for its antiviral and antitumor properties, particularly in the treatment of fibrosis and cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its combination of pyrimidine, piperazine, and pyridine moieties, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H19N7/c1-2-18-14-6-7-19-16(21-14)23-10-8-22(9-11-23)15-5-3-4-13(12-17)20-15/h3-7H,2,8-11H2,1H3,(H,18,19,21)

InChI Key

GISFRFSYPSSHOW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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